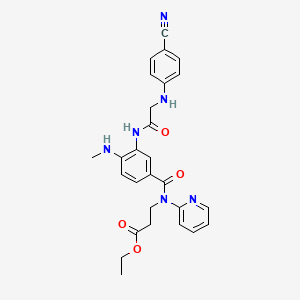

ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Descripción general

Descripción

Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, amines, and a nitrile group, which contribute to its diverse chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Intermediate Amide: The initial step involves the reaction of 4-cyanophenylamine with acetic anhydride to form 4-cyanophenylacetamide.

Coupling Reaction: The intermediate is then coupled with 2-aminopyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyridinyl amide.

Amidation: The resulting compound undergoes further amidation with 3-(methylamino)-4-nitrobenzoic acid to form the desired benzamido intermediate.

Reduction and Esterification: The nitro group is reduced to an amine, followed by esterification with ethyl bromoacetate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: The compound may exhibit biological activity, making it a candidate for pharmacological studies to understand its effects on biological systems.

Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially inhibiting or activating specific pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(3-(2-(4-aminophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Similar structure but with an amino group instead of a nitrile.

Ethyl 3-(3-(2-(4-methoxyphenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Similar structure but with a methoxy group instead of a nitrile.

Uniqueness

The presence of the nitrile group in ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate makes it unique compared to its analogs. This nitrile group can participate in specific chemical reactions, such as nucleophilic addition, which are not possible with the amino or methoxy analogs. Additionally, the nitrile group can influence the compound’s electronic properties, potentially affecting its biological activity and interactions.

Actividad Biológica

Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, with the CAS number 948551-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, synthesis, and biological implications, drawing from diverse research sources.

Molecular Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C27H28N6O4

- Molecular Weight : 500.56 g/mol

- Melting Point : 111 - 112°C

- Appearance : White solid

- Purity : >96% .

The structure contains multiple functional groups, including a pyridine ring, which is often associated with biological activity in pharmaceuticals.

Synthesis

The synthesis of this compound involves several steps, typically utilizing acetic acid as a solvent under controlled temperatures. The yield and purity of the synthesized compound are crucial for its subsequent biological evaluation .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a critical role in cell proliferation and survival .

In vitro studies on related compounds suggest that they can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell signaling .

The proposed mechanism of action for this compound includes:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit RET kinase activity, which is crucial for tumor growth and survival.

- Induction of Apoptosis : By affecting signaling pathways that regulate cell death, these compounds can promote apoptosis in malignant cells .

- Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, further inhibiting tumor growth.

Case Study 1: Inhibition of Tumor Growth

A study involving a related compound demonstrated that it significantly reduced tumor size in xenograft models when administered at specific doses. The combination therapy with other agents showed enhanced efficacy compared to monotherapy .

Case Study 2: Cellular Mechanisms

Research focusing on the cellular mechanisms revealed that compounds similar to this compound could downregulate key proteins involved in tumorigenesis, such as CD44 and PD-L1. This suggests potential applications in immunotherapy by enhancing immune response against tumors .

Propiedades

IUPAC Name |

ethyl 3-[[3-[[2-(4-cyanoanilino)acetyl]amino]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-22(29-2)23(16-20)32-25(34)18-31-21-10-7-19(17-28)8-11-21/h4-12,14,16,29,31H,3,13,15,18H2,1-2H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRISVJGBBRNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)NC(=O)CNC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948551-71-1 | |

| Record name | Ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DTT3ZVD3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.